1-(2-Methoxy-5-nitrophenyl)piperazine
Overview
Description
1-(2-Methoxy-5-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O3 . It is used in chemical synthesis studies .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H15N3O3 . The molecular weight of this compound is 237.26 .Scientific Research Applications
Radiolabeled Antagonists for PET Studies
1-(2-Methoxy-5-nitrophenyl)piperazine derivatives, such as [18F]p-MPPF, are used in positron emission tomography (PET) for studying serotonergic neurotransmission. These compounds, developed as radiolabeled antagonists, aid in exploring the chemistry, radiochemistry, and biological implications in various species including humans (Plenevaux et al., 2000).
Computational and Vibrational Studies
Computational assessment and vibrational studies of compounds such as 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) highlight their biochemical properties and their potential docking mechanisms with human receptors. These studies also evaluate the molecule's reactivity and degradability, adding valuable insights into their pharmacological applications (Onawole et al., 2017).
Synthesis for Imaging Agents
Methoxyphenyl piperazine derivatives are utilized for creating imaging agents, like silver nanoparticle conjugates. These compounds are synthesized for targeted optical imaging applications, demonstrating their versatility in medical imaging technology (Chaturvedi et al., 2018).
Antimicrobial and Antifungal Research
1-(2-Methoxyphenyl)piperazine derivatives have been synthesized and investigated for their antimicrobial and antifungal activities. Such research contributes to developing new therapeutic agents, underlining the compound's significance in combating microbial infections (Menteşe et al., 2013).
Dopamine Uptake Inhibitor Research
These compounds have been explored for their role as dopamine uptake inhibitors, with studies focused on developing robust synthesis processes for potential therapeutic applications in neuropsychiatric disorders (Ironside et al., 2002).
Antioxidant Activity Studies
Research on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has revealed their potential as antioxidants. This adds to the understanding of how these compounds can combat oxidative stress, which is crucial in various diseases (Mallesha et al., 2014).
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11-3-2-9(14(15)16)8-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXYVYNKYQZXMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396361 | |
Record name | 1-(2-methoxy-5-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58315-37-0 | |
Record name | 1-(2-methoxy-5-nitrophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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